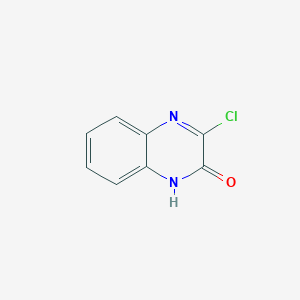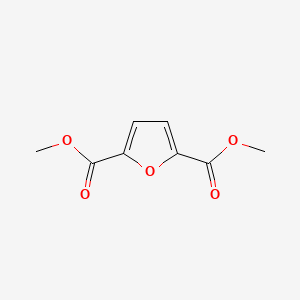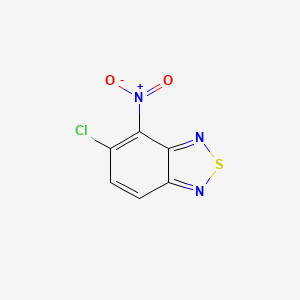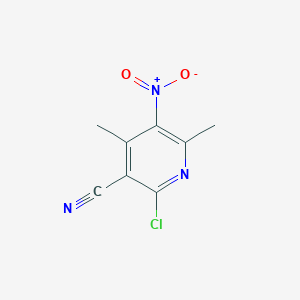
1,6-Diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile
Übersicht
Beschreibung
1,6-Diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile is a useful research compound. Its molecular formula is C13H9N5O and its molecular weight is 251.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 358761. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactions
- Acylation Reactions : This compound undergoes acylation with various agents to produce cyanoacetamides and chloroacetamides, which are important intermediates in organic synthesis (Chikava, Dolganov, & Dotsenko, 2020).
- Mannich Reaction : In the Mannich reaction, it is converted into tetrahydro-6,10-methano[1,2,4]triazolo[1,5-a][1,5]diazocine-6,10(7H)-dicarbonitrile derivatives, showcasing its versatility in forming complex molecular structures (Dotsenko et al., 2021).
Molecular Structure and Crystallography
- Crystal Structures Analysis : The compound's molecular structure has been analyzed using crystallography, revealing details about intermolecular interactions and layer formations, which are crucial for understanding its chemical behavior (Naghiyev et al., 2022).
Development of Novel Compounds
- Heterocyclic Compounds Synthesis : This chemical is used in the synthesis of various heterocyclic compounds like triazolo[1,5-a]pyridines and pyrido[1,2-b][1,2,4]triazines, which have potential applications in various fields including pharmaceuticals and materials science (Barsy, Rady, & Latif, 2008).
- Catalytic Applications : The compound's derivatives are synthesized using ZrP2O7 nanoparticles as catalysts, demonstrating its role in facilitating chemical reactions (Javad et al., 2014).
Wirkmechanismus
Mode of Action
It’s known that the compound is involved in a four-component reaction with hydrazine hydrate, ethyl cyanoacetate, malononitrile, and aromatic aldehydes . This reaction leads to aminomethylation at the C3 and C5 positions of the pyridine ring .
Biochemical Pathways
The compound is known to participate in aminomethylation reactions, which could potentially influence various biochemical pathways .
Pharmacokinetics
In silico predictive analysis suggests that the compound has high gastroenteric absorption and the ability to penetrate the blood-brain barrier (bbb) . It also shows a predominant absence of inhibitory action against cytochromes P450 , which are crucial for drug metabolism.
Action Environment
It’s known that the compound’s reactions can be catalyzed by nanocrystalline miizr4 (po4)6 ceramics .
Biochemische Analyse
Biochemical Properties
1,6-Diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with enzymes such as hydrolases and oxidoreductases, which facilitate its conversion into various derivatives. The compound’s amino groups can form hydrogen bonds with amino acid residues in enzyme active sites, enhancing its binding affinity and specificity. Additionally, the phenyl group contributes to hydrophobic interactions, further stabilizing the enzyme-substrate complex. These interactions enable this compound to act as a substrate or inhibitor in enzymatic reactions, influencing the overall reaction kinetics and outcomes .
Cellular Effects
This compound exhibits various effects on different cell types and cellular processes. In cancer cells, it has been shown to inhibit cell proliferation by interfering with cell signaling pathways such as the mitogen-activated protein kinase pathway and the phosphoinositide 3-kinase pathway. This compound also affects gene expression by modulating transcription factors and epigenetic markers, leading to altered expression of genes involved in cell cycle regulation and apoptosis. Furthermore, this compound influences cellular metabolism by inhibiting key metabolic enzymes, resulting in reduced ATP production and increased oxidative stress .
Molecular Mechanism
The molecular mechanism of action of this compound involves multiple pathways. At the molecular level, this compound binds to specific biomolecules, including DNA, RNA, and proteins. Its interaction with DNA can lead to the formation of DNA adducts, causing DNA damage and triggering DNA repair mechanisms. Additionally, this compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, altering their catalytic activity. This compound also affects gene expression by interacting with transcription factors and epigenetic regulators, leading to changes in chromatin structure and gene transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperature and acidic or basic environments. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including persistent inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and can effectively inhibit tumor growth in cancer models. At high doses, it can cause adverse effects such as hepatotoxicity, nephrotoxicity, and hematological toxicity. Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy without causing significant toxicity. These findings highlight the importance of dose optimization in preclinical studies to balance efficacy and safety .
Metabolic Pathways
This compound is involved in various metabolic pathways, including phase I and phase II metabolism. In phase I metabolism, this compound undergoes oxidation, reduction, and hydrolysis reactions catalyzed by cytochrome P450 enzymes, resulting in the formation of reactive intermediates. In phase II metabolism, these intermediates are conjugated with endogenous molecules such as glucuronic acid, sulfate, and glutathione, facilitating their excretion from the body. The interactions of this compound with metabolic enzymes and cofactors influence its metabolic flux and the levels of metabolites produced .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette transporters and solute carrier transporters. Once inside the cell, it can bind to intracellular proteins such as albumin and cytosolic enzymes, affecting its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as tissue perfusion, binding affinity to tissue components, and the presence of barriers such as the blood-brain barrier .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the nucleus, where it interacts with DNA and transcription factors, or to the mitochondria, where it affects mitochondrial function and induces apoptosis. The subcellular distribution of this compound is essential for its role in regulating cellular processes and determining its therapeutic potential .
Eigenschaften
IUPAC Name |
1,2-diamino-6-oxo-4-phenylpyridine-3,5-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N5O/c14-6-9-11(8-4-2-1-3-5-8)10(7-15)13(19)18(17)12(9)16/h1-5H,16-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMQDORRHGZHBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N(C(=C2C#N)N)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10320387 | |
| Record name | 1,6-diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10320387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79388-04-8 | |
| Record name | NSC358761 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=358761 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,6-diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10320387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key intermolecular interactions observed in the crystal structure of 1,6-diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile?
A1: [] In the crystal structure of this compound, molecules interact through a network of hydrogen bonds. Specifically, intermolecular N—H⋯N and N—H⋯O hydrogen bonds link molecules into layers parallel to the (001) plane. Additionally, weaker C—H⋯N contacts connect these layers along the c axis. Further interactions include C—H⋯π and C—N⋯π interactions, which contribute to the formation of chains along the a axis.
Q2: Can you describe an efficient synthetic route for this compound derivatives?
A2: [] A highly efficient method utilizes Zirconium Phosphate (ZrP2O7) nanoparticles as a recyclable heterogeneous catalyst. This one-pot synthesis involves the coupling of hydrazine hydrate, ethyl cyanoacetate, malononitrile, and an aromatic aldehyde under reflux conditions in ethanol. This approach leads to excellent yields and facile isolation of the desired this compound derivatives.
Q3: What are the advantages of using ZrP2O7 nanoparticles as a catalyst in this synthesis?
A3: [] Utilizing ZrP2O7 nanoparticles offers several benefits:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(benzyloxy)carbonyl]alanylasparagine](/img/structure/B1347135.png)



![[6-Methyl-5-(4-nitrobenzoyl)oxy-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl] 4-nitrobenzoate](/img/structure/B1347144.png)









